3-(2-Methoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine
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Overview
Description
3-(2-Methoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a methoxyphenyl group and a pyridinylmethylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine typically involves the following steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors.
Substitution Reactions: The introduction of the 2-methoxyphenyl group and the pyridin-3-ylmethylthio group can be achieved through nucleophilic substitution reactions. Common reagents for these steps include methoxyphenyl halides and pyridinylmethylthiol derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(2-Methoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure may impart desirable properties to materials, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context and the specific target.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Methoxyphenyl)-6-(methylthio)pyridazine
- 3-(2-Methoxyphenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine
- 3-(2-Methoxyphenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine
Uniqueness
3-(2-Methoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine is unique due to the specific positioning of the methoxyphenyl and pyridinylmethylthio groups on the pyridazine ring. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(2-methoxyphenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c1-21-16-7-3-2-6-14(16)15-8-9-17(20-19-15)22-12-13-5-4-10-18-11-13/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URDITIILAVXLFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(C=C2)SCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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